6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid
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Overview
Description
6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a chlorine atom and a carboxylic acid group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with their targets in a variety of ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they have diverse molecular and cellular effects .
Action Environment
It is known that imidazole derivatives can be synthesized under a variety of conditions, suggesting that their action may be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-nitroaniline with methyl isocyanate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-benzo[d]imidazole-4-carboxylic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.
6-Bromo-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid: The bromine atom can lead to different substitution reactions compared to the chlorine atom.
6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid: Lacks the methyl group, which may affect its chemical properties and applications.
Uniqueness
The presence of both the chlorine atom and the carboxylic acid group in 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid makes it unique among its analogs.
Properties
IUPAC Name |
6-chloro-2-methyl-1H-benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-11-7-3-5(10)2-6(9(13)14)8(7)12-4/h2-3H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAIAECRXLKZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2N1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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